

# NMR Spectroscopy Technical Support Center: Troubleshooting Artifacts

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Compound of Interest		
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common artifacts in NMR spectra.

### **Frequently Asked Questions (FAQs)**

Q1: Why is my baseline not flat or rolling?

A rolling or distorted baseline in an NMR spectrum can be caused by a few factors.[1] One common reason is an improperly set first-order phase correction.[1] Additionally, a very broad peak, often from a solid impurity or the polymer in the NMR tube, can make the baseline appear to roll.[1] A distorted first data point of the Free Induction Decay (FID) can also lead to a crooked baseline.[1]

Troubleshooting Guide: Baseline Distortion



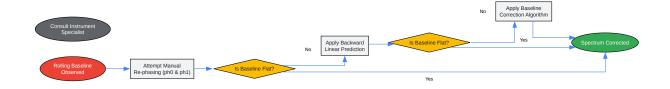
Parameter	Typical Value	Observed in Case of Rolling Baseline
Baseline Flatness	Flat across the spectrum	Undulating or tilted baseline
Integral Accuracy	High	Inaccurate, especially for broad peaks
Peak Shape	Symmetrical Lorentzian	May appear distorted on the rolling baseline

#### Experimental Protocol for Correction:

- Re-process the Spectrum:
  - In your NMR processing software, re-apply the phasing corrections.
  - First, adjust the zero-order phase (ph0) to make the tallest peak in the spectrum symmetrical and sharp.
  - Next, adjust the first-order phase (ph1) to make the baseline flat across the entire spectrum. This is often an iterative process with ph0.
- Backward Linear Prediction:
  - If re-phasing does not correct the baseline, it may be due to a truncated or distorted first few data points of the FID.
  - Use a backward linear prediction algorithm in your software to reconstruct the initial part of the FID before Fourier transformation.
- Baseline Correction Algorithms:
  - Most NMR software packages have automated or manual baseline correction functions.
  - Apply a polynomial fitting or a Whittaker smoother baseline correction. Be cautious with automated routines as they can sometimes distort peak integrals.

Troubleshooting Workflow: Baseline Correction





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Caption: Workflow for correcting a rolling baseline.

Q2: My peaks are broad and not sharp. What is the problem?

Broadened peaks in an NMR spectrum are a common sign of poor magnetic field homogeneity, which is adjusted through a process called shimming.[1] Asymmetrically broadened peaks often point to a misadjustment of higher-order shims (like Z2), while symmetrically broadened peaks suggest an issue with lower-order shims (like Z1).[1] Other causes can include the presence of paramagnetic impurities, chemical exchange, or high sample viscosity.

Troubleshooting Guide: Peak Broadening

Parameter	Expected Value (Small Molecule)	Observed in Case of Broad Peaks
Linewidth (at half-height)	< 1 Hz	> 2 Hz
Peak Shape	Symmetrical Lorentzian	Asymmetrical or broad Gaussian-like
Resolution of Multiplets	Clearly resolved J-coupling	Unresolved, broad multiplets

#### Experimental Protocol for Shimming:

Lock and Shim:



- Ensure the sample is properly locked on the deuterated solvent signal. The lock level should be stable and as high as possible.
- Begin by adjusting the Z1 and Z2 shims to maximize the lock level.[1] Z1 affects the symmetrical shape of the lock signal, while Z2 affects its height.
- Proceed to adjust the X, Y, and other higher-order shims as needed, always aiming to maximize the lock level. Many modern spectrometers have automated shimming routines that are highly effective.
- Sample Preparation Check:
  - If shimming does not resolve the issue, check the sample for precipitated material.
     Centrifuge the sample if necessary.
  - Ensure the sample is not too viscous. Dilute if possible.
  - Consider filtering the sample to remove any potential paramagnetic impurities (e.g., dust, metal fragments).

Troubleshooting Workflow: Poor Shimming



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Caption: Workflow for addressing broadened NMR peaks.

Q3: Why do I see a strange "glitch" or artifact in the exact center of my spectrum?

An artifact appearing at the exact center of the spectrum is often a "quadrature glitch" or "center artifact".[1] This arises from a slight imbalance in the quadrature detectors of the



spectrometer.[1] While often small, it can interfere with peaks in the middle of the spectral window and can sometimes cause issues with automatic phasing routines.[1]

Troubleshooting Guide: Quadrature Glitch

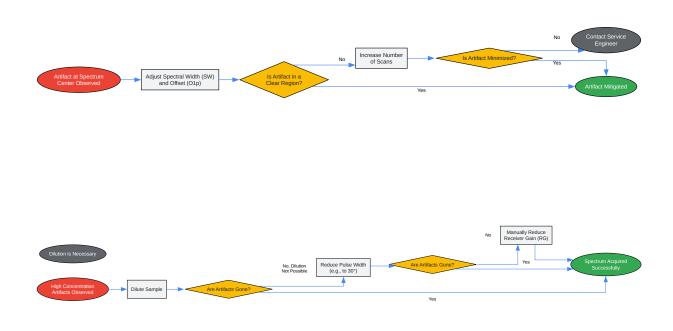
Artifact Property	Description
Position	Exactly in the center of the spectral window (SW)
Appearance	Can be a positive or negative spike, or a distorted shape
Effect	Can obscure real signals and affect automatic phasing

#### **Experimental Protocol for Mitigation:**

- Adjust Spectral Width:
  - Change the spectral width (SW) and the transmitter offset (O1p) so that the center of the spectrum is in a region with no signals. This moves the artifact to a clean region of the baseline.
- Increase Number of Scans:
  - The intensity of the quadrature glitch relative to the signal often decreases with an
    increased number of scans. Acquiring more transients can improve the signal-to-noise
    ratio and make the glitch less prominent.[1]
- Instrument Calibration:
  - If the artifact is persistent and problematic, the spectrometer's quadrature balance may need to be recalibrated by a qualified engineer.

Troubleshooting Workflow: Center Artifact





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### References

- 1. NMR Artifacts Max T. Rogers NMR [nmr.natsci.msu.edu]
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